molecular formula C24H22N2O2S B11459872 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

Cat. No.: B11459872
M. Wt: 402.5 g/mol
InChI Key: NVLFILHZDWZZDW-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide
  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide

Comparison:

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

InChI

InChI=1S/C24H22N2O2S/c1-3-13-28-19-8-6-7-17(15-19)23(27)25-20-12-11-18(14-16(20)2)24-26-21-9-4-5-10-22(21)29-24/h4-12,14-15H,3,13H2,1-2H3,(H,25,27)

InChI Key

NVLFILHZDWZZDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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